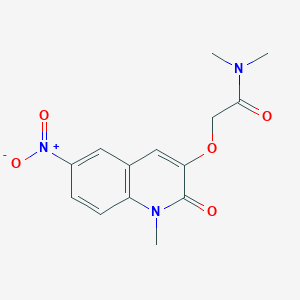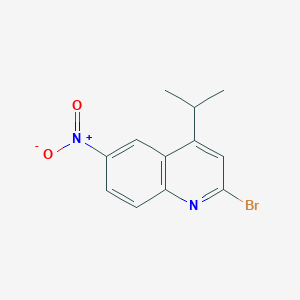![molecular formula C8H6FN3O B13653946 1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13653946.png)
1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the benzotriazole ring enhances the compound’s chemical stability and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone typically involves the reaction of 5-fluoro-1H-benzo[d][1,2,3]triazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom in the benzotriazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted benzotriazole derivatives.
Aplicaciones Científicas De Investigación
1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-1H-benzo[d][1,2,3]triazole: Lacks the ethanone group but shares the benzotriazole core structure.
1H-benzo[d][1,2,3]triazol-1-yl)methanol: Contains a hydroxyl group instead of the ethanone group.
1H-benzo[d][1,2,3]triazol-1-yl)acetic acid: Contains a carboxylic acid group instead of the ethanone group.
Uniqueness
1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone is unique due to the presence of both the fluorine atom and the ethanone group. This combination enhances its chemical stability, biological activity, and potential for diverse applications compared to its analogs .
Propiedades
Fórmula molecular |
C8H6FN3O |
|---|---|
Peso molecular |
179.15 g/mol |
Nombre IUPAC |
1-(6-fluoro-2H-benzotriazol-5-yl)ethanone |
InChI |
InChI=1S/C8H6FN3O/c1-4(13)5-2-7-8(3-6(5)9)11-12-10-7/h2-3H,1H3,(H,10,11,12) |
Clave InChI |
UJDVZDXKJGMXIR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=NNN=C2C=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone](/img/structure/B13653902.png)



![(3S)-5-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid](/img/structure/B13653915.png)

![1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrole-2-carboxylicacid](/img/structure/B13653931.png)




